N,4-dimethyl-N-phenylaniline
Description
N,4-Dimethyl-N-phenylaniline is a tertiary aromatic amine with a phenyl group and two methyl groups attached to the nitrogen atom, along with a methyl substituent at the para position (4-position) on the aromatic ring.
Synthesis of such compounds typically involves alkylation or arylation of aniline derivatives. For example, 4-methoxy-N-phenylaniline derivatives are synthesized via nucleophilic substitution or coupling reactions , which may parallel routes for this compound.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-12-8-10-14(11-9-12)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
ULSJAOPJTJDYGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methyl (this compound): The methyl group on the ring is electron-donating, enhancing the electron density of the aromatic system.
- 4-Nitro (4-Nitro-N,N-diphenylaniline) : The nitro group is strongly electron-withdrawing, making the ring less reactive toward electrophiles but more prone to nucleophilic attack. Such compounds are intermediates in explosives or agrochemicals .
Nitrogen Substituent Effects
- N,N-Dimethyl vs. N,N-Diphenyl : Dimethyl groups increase the steric hindrance and electron density at nitrogen, affecting basicity and coordination chemistry. Diphenyl substituents enhance rigidity and π-conjugation, as seen in 4-ethynyl-N,N-diphenylaniline, which serves as a ligand in supramolecular chemistry .
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